molecular formula C8H11N3 B13607196 2-(6-Methylpyridin-2-yl)acetimidamide

2-(6-Methylpyridin-2-yl)acetimidamide

Cat. No.: B13607196
M. Wt: 149.19 g/mol
InChI Key: CLRYVIJKIUYTOB-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)acetimidamide is an organic compound with the molecular formula C8H11N3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and an acetimidamide group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)acetimidamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with appropriate reagents to introduce the acetimidamide group. One common method involves the use of thionyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with ammonia or an amine to form the acetimidamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the acetimidamide group to other functional groups such as amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(6-Methylpyridin-2-yl)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)acetimidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)acetimidamide is unique due to the presence of both the methyl and acetimidamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

2-(6-Methylpyridin-2-yl)acetimidamide is a nitrogen-based heterocyclic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylpyridine with acetic anhydride followed by amidation. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of compounds related to this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound has shown MIC values ranging from 0.0125 to 0.0412 mg/mL against various strains, outperforming standard antibiotics like gentamicin .
  • Mechanism of Action: The antibacterial efficacy is attributed to the presence of the pyridine ring, which enhances membrane permeability and disrupts bacterial cell wall synthesis .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0125
Escherichia coli0.0311
Bacillus subtilis0.0120

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.

Case Studies:

  • A431 Vulvar Carcinoma Cells: In a study evaluating various pyrimidine derivatives, this compound was found to significantly reduce cell viability at concentrations as low as 5 μM .
  • Mechanistic Insights: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Substituents on the Pyridine Ring: Electron-withdrawing groups enhance antibacterial activity, while bulky groups may hinder it.
  • Amidation Position: Variations in the position of the amide group significantly affect the compound's potency against different bacterial strains and cancer cells.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)ethanimidamide

InChI

InChI=1S/C8H11N3/c1-6-3-2-4-7(11-6)5-8(9)10/h2-4H,5H2,1H3,(H3,9,10)

InChI Key

CLRYVIJKIUYTOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(=N)N

Origin of Product

United States

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